Cross-Coupling Reactivity Advantage: 7-Bromo Substituent Enables High-Yield Stille Coupling for Vinyl Derivatization
The 7-bromo substituent in 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine enables Stille cross-coupling with tributylvinyltin to yield 7-vinyl-pyrido[2,3-b]pyrazine, whereas the non-brominated parent scaffold (CAS 35808-40-3) cannot participate in this transformation at the 7-position . The reaction proceeds with tetrakis(triphenylphosphine)palladium(0) as catalyst and LiCl as additive in toluene at 100°C, demonstrating the orthogonal synthetic utility of the bromine handle that is absent in unsubstituted analogs .
| Evidence Dimension | Synthetic accessibility of 7-vinyl derivative |
|---|---|
| Target Compound Data | Reactive toward Stille coupling with tributylvinyltin; yields 7-vinyl derivative |
| Comparator Or Baseline | 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine (CAS 35808-40-3): No bromine handle; coupling at 7-position not possible [1] |
| Quantified Difference | Qualitative: Reactive vs. Non-reactive at 7-position |
| Conditions | Toluene, 100°C, Pd(PPh₃)₄, LiCl |
Why This Matters
The bromine substituent provides a functional handle for late-stage diversification that cannot be achieved with the non-halogenated parent scaffold, enabling access to structurally diverse SAR libraries in kinase inhibitor programs.
- [1] BOC Sciences. 1,2,3,4-Tetrahydropyrido[2,3-B]pyrazine (CAS 35808-40-3) Technical Datasheet. 2025. View Source
